molecular formula C5H4ClNO4S2 B1284109 Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate CAS No. 89502-07-8

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate

Cat. No. B1284109
CAS RN: 89502-07-8
M. Wt: 241.7 g/mol
InChI Key: MUCZBASPBXHGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate, also known as MCTC, is an organic compound with a molecular formula of C4H4ClO4S2. It is a white crystalline solid that is soluble in water and alcohols. MCTC is widely used in organic synthesis and as a reagent in chemical reactions. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Pharmacology and Biological Evaluation

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate has been explored in various pharmacological contexts. For example, it has been involved in the synthesis of basic esters of thiazole carboxylic acids, exhibiting spasmolytic properties and stimulant effects on the central nervous system (Chance, Dirnhuber, & Robinson, 1946). Additionally, its analogues have been designed and tested against yellow fever virus, demonstrating improved antiviral potencies and therapeutic indices (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Synthesis and Chemical Properties

This compound has been a key compound in the synthesis of various chemical structures. One such example includes the novel synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing the versatility of thiazole compounds in chemical synthesis (Li-jua, 2015). Additionally, research has highlighted its role in the development of corrosion inhibitors, particularly in protecting mild steel in acidic environments (El aoufir et al., 2020).

Corrosion Inhibition and Material Science

The compound's efficacy as a corrosion inhibitor has been a significant area of research. Studies have demonstrated its potential in inhibiting corrosion of metals like mild steel in hydrochloric acid media, indicating its practical applications in material science and industrial processes (Raviprabha & Bhat, 2019).

Anticancer and Antimicrobial Properties

This compound derivatives have shown potential in anticancer and antimicrobial applications. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating this moiety have been evaluated as potent anticancer agents, highlighting its significance in drug discovery and medicinal chemistry (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Safety and Hazards

While specific safety data for this compound is not available, compounds containing chlorosulfonyl groups can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or ingested .

properties

IUPAC Name

methyl 5-chlorosulfonyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c1-11-4(8)3-5(12-2-7-3)13(6,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCZBASPBXHGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567889
Record name Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89502-07-8
Record name Methyl 5-(chlorosulfonyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89502-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.